4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
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Description
4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N5O2S and its molecular weight is 373.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a Core Protein Allosteric Modulator (CpAM) for HBV . It interacts with the HBV core protein, causing conformational changes that effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The compound’s interaction with the HBV core protein disrupts the normal viral replication process. By inducing conformational changes in the core protein, the compound prevents the virus from properly assembling its capsid, which is essential for viral DNA replication .
Result of Action
The result of the compound’s action is a significant reduction in HBV DNA viral load . By inhibiting the assembly of the viral capsid, the compound prevents the virus from replicating, thereby reducing the amount of virus in the body .
Biological Activity
The compound 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core linked to a tetrahydropyrazolo moiety and a thiophenyl group. The structural complexity allows for diverse interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₄O₂S |
Molecular Weight | 306.39 g/mol |
LogP | 1.22 |
Solubility | Soluble in DMSO |
Antiviral Activity
Recent studies have indicated that derivatives of tetrahydropyrazolo compounds exhibit significant antiviral properties. For instance, compounds similar to the one have been shown to inhibit HIV-1 integrase catalytic activity. A structure-activity relationship study highlighted that optimal binding occurs when metal-binding heteroatoms are coplanar, resulting in an IC50 value of 74 nM against integrase . This suggests potential for development as antiviral agents.
Hepatitis B Virus (HBV) Inhibition
A related study on 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives demonstrated their effectiveness as allosteric modulators of the HBV core protein. The lead compound exhibited significant inhibition of HBV DNA replication in vivo with a notable reduction in viral load in animal models . This positions the compound as a candidate for further development in HBV therapeutics.
Anticancer Potential
Pyrazolo compounds have been explored for their anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For example, pyrazolo[1,5-a]pyrimidine derivatives were found to exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .
Case Studies and Research Findings
- HIV-1 Integrase Inhibition : A study synthesized a series of tetrahydropyrazolo derivatives and tested them against HIV-1 integrase, revealing significant inhibitory effects with IC50 values as low as 74 nM .
- HBV Therapeutic Development : In vivo studies showed that specific tetrahydropyrazolo compounds could reduce HBV DNA levels significantly in infected mouse models, indicating their potential as therapeutic agents against hepatitis B .
- Anticancer Activity : Pyrazolo derivatives have been reported to induce apoptosis in various cancer cell lines. A recent investigation highlighted their ability to inhibit tumor growth in xenograft models .
Properties
IUPAC Name |
4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c24-17(16-12-14-4-1-2-6-23(14)20-16)21-7-9-22(10-8-21)18(25)19-13-15-5-3-11-26-15/h3,5,11-12H,1-2,4,6-10,13H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFJRNBGQQIWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NCC4=CC=CS4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.